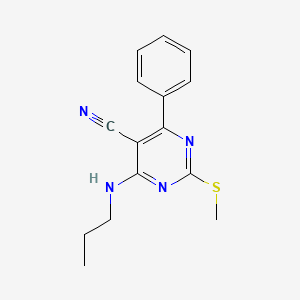
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that belongs to the class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
作用機序
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. The AT2 receptor is expressed in sensory neurons and is upregulated in conditions of chronic pain. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce inflammation and improve nerve function in these models. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has a favorable safety profile and has not been associated with significant adverse effects in preclinical studies.
実験室実験の利点と制限
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It has a favorable safety profile and has been extensively studied in preclinical models of chronic pain. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide is a relatively new drug candidate and its efficacy and safety in humans are still being evaluated in clinical trials.
将来の方向性
There are several potential future directions for the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide. One potential direction is the development of combination therapies that target multiple pain pathways. Another potential direction is the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide analogs that have improved efficacy and safety profiles. Finally, the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide in combination with other therapies, such as physical therapy or cognitive behavioral therapy, may provide additional benefits for patients with chronic pain.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-ethyl-6-methylphenylamine with acetic anhydride to form N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with sodium borohydride to reduce the carbonyl group and form the corresponding alcohol. The alcohol is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and cancer pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDZGBHSCOODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)



![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)



![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)